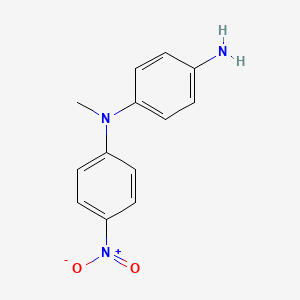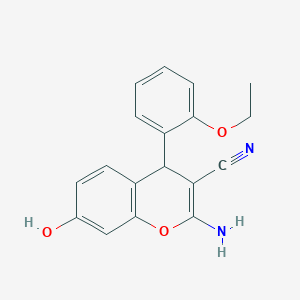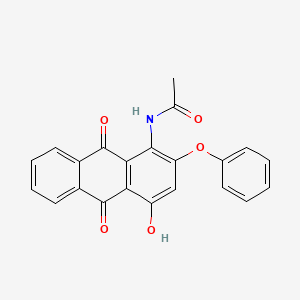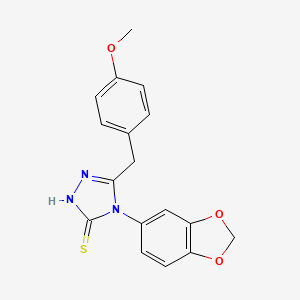![molecular formula C27H29NO9 B14942317 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14942317.png)
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide” is a complex organic compound that features multiple functional groups, including methoxy, benzodioxole, hydroxy, pyranone, and amide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with methylene groups.
Introduction of the pyranone ring: This step might involve the condensation of a suitable aldehyde with a diketone.
Formation of the amide bond: This can be done through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production would require optimization of these synthetic steps to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
This compound could have several applications:
Medicinal Chemistry: Potential as a drug candidate due to its complex structure and multiple functional groups.
Materials Science: Use in the development of new materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
作用機序
The mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The presence of multiple functional groups suggests it could engage in various types of molecular interactions.
類似化合物との比較
Similar Compounds
- 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
- 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide
Uniqueness
The unique combination of functional groups in “3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide” might confer distinct chemical properties and biological activities compared to similar compounds.
特性
分子式 |
C27H29NO9 |
|---|---|
分子量 |
511.5 g/mol |
IUPAC名 |
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C27H29NO9/c1-15-11-20(29)23(27(31)37-15)18(13-22(30)28-10-9-16-5-7-17(32-2)8-6-16)19-12-21(33-3)25-26(24(19)34-4)36-14-35-25/h5-8,11-12,18,29H,9-10,13-14H2,1-4H3,(H,28,30) |
InChIキー |
XIBAZQZUYJLCDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC(=C4C(=C3OC)OCO4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)
![Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate](/img/structure/B14942252.png)
![4,6-dimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14942258.png)

![2-{2-[4,4,6-Trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazino}-1,3-thiazol-4(5H)-one](/img/structure/B14942266.png)

![ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14942278.png)

![Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B14942280.png)

![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methylphenyl)methanone](/img/structure/B14942292.png)

![2-methyl-1-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942301.png)
![1-(furan-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14942305.png)
